molecular formula C10H10O2 B1625968 5-Methoxy-3-methylbenzofuran CAS No. 7182-30-1

5-Methoxy-3-methylbenzofuran

Cat. No. B1625968
CAS RN: 7182-30-1
M. Wt: 162.18 g/mol
InChI Key: JRSNEXVRVTXGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methoxy-3-methylbenzofuran” is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “5-Methoxy-3-methylbenzofuran” is represented by the formula C11H10O4 . Its molecular weight is 206.2 .


Chemical Reactions Analysis

Benzofuran compounds are involved in a complex web of hundreds to thousands of reactions . Reactions characterized by higher rate constants and notable effects on the chemical composition and energy dynamics of the plasma are considered critical .


Physical And Chemical Properties Analysis

“5-Methoxy-3-methylbenzofuran” is a solid at room temperature .

Scientific Research Applications

Synthesis and Optical Properties

5-Methoxy-3-methylbenzofuran derivatives have been synthesized and their structures determined using techniques like IR, NMR, and X-ray diffraction. These compounds exhibit varied UV-vis absorption and fluorescence spectral characteristics, depending on the substituents in their structure, making them relevant in studies of optical properties (Jiang, Liu, Lv, & Zhao, 2012).

Chemical Composition of Plant Extracts

Research on Vietnamese plant Aegiceras floridum led to the isolation of compounds including 5-(3-hydroxypropyl)-7-methoxy-3-(methylbenzofuran-2-yl)-3-methoxyphenol. Such studies are crucial for understanding the chemical composition of plants and their potential medicinal applications (Luu, Nguyen, Nguyen, Nguyen, Nguyen, & Duong, 2020).

Synthesis and Potential Therapeutic Applications

Derivatives of 5-Methoxy-3-methylbenzofuran have been synthesized, and their potential therapeutic applications, such as antihypertensive activities, have been investigated. These studies contribute to the development of new drugs with specific health benefits (Turan-Zitouni, Demirayak, Erol, & Ozdemir, 1994; 1996).

Antimicrobial and Antioxidant Activities

Novel compounds bearing the benzofuran moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such research is vital in discovering new agents against various pathogens and oxidative stress-related conditions (Abdel‐Aziz, Mekawey, & Dawood, 2009; Abdel-Motaal, Kandeel, Abou-Elzahab, & Elghareeb, 2017).

Cytotoxic Activities

Compounds derived from 5-Methoxy-3-methylbenzofuran have been assessed for cytotoxic activities against various cancer cell lines. This research is crucial in the ongoing search for effective cancer treatments (Lan, Liu, Liang, Xu, Le, Xu, Lam, Yang, Li, & Wang, 2014).

Mechanism of Action

While the specific mechanism of action for “5-Methoxy-3-methylbenzofuran” is not mentioned in the search results, benzofuran compounds have been found to have a wide array of biological activities . This suggests that they may interact with various biological targets, leading to their observed effects.

Safety and Hazards

When handling “5-Methoxy-3-methylbenzofuran”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, it is expected that future research will continue to explore the potential of benzofuran derivatives, including “5-Methoxy-3-methylbenzofuran”, in various therapeutic applications.

properties

IUPAC Name

5-methoxy-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSNEXVRVTXGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523010
Record name 5-Methoxy-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methylbenzofuran

CAS RN

7182-30-1
Record name 5-Methoxy-3-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7182-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methoxy-3-methyl-benzofuran was prepared via methylation of 3-methyl-benzofuran-5-ol (Structure I) (prepared as above in EXAMPLEs I-III) using methyl iodide (MeI).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (2-acetyl-4-methoxyphenoxy)acetic acid (10.0 g) synthesized above, acetic anhydride (18.3 g) and acetic acid (100 mL) was stirred at 110° C. for 5 hr, poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5% ethyl acetate/hexane) to give the title object compound (5.87 g, 81%) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-3-methylbenzofuran
Reactant of Route 2
5-Methoxy-3-methylbenzofuran
Reactant of Route 3
Reactant of Route 3
5-Methoxy-3-methylbenzofuran
Reactant of Route 4
5-Methoxy-3-methylbenzofuran
Reactant of Route 5
5-Methoxy-3-methylbenzofuran
Reactant of Route 6
Reactant of Route 6
5-Methoxy-3-methylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.